3-(Fluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethoxy)aniline is an organic compound with the molecular formula C7H8FNO It is a derivative of aniline, where a fluoromethoxy group is attached to the benzene ring at the meta position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethoxy)aniline typically involves the nucleophilic substitution of a fluoromethoxy group onto an aniline derivative. One common method is the reaction of 3-nitroanisole with a fluorinating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution and reduction processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-(Fluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethoxy)aniline involves its interaction with specific molecular targets. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Similar structure but with two fluorine atoms in the methoxy group.
3-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group.
3-Fluoroaniline: Lacks the methoxy group, having only a fluorine atom attached to the benzene ring .
Uniqueness
3-(Fluoromethoxy)aniline is unique due to the presence of a single fluorine atom in the methoxy group, which can significantly influence its chemical properties and reactivity compared to its difluoro and trifluoro counterparts. This uniqueness makes it valuable in specific applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-(fluoromethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5,9H2 |
InChI Key |
BIBMLRUXSZUETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.